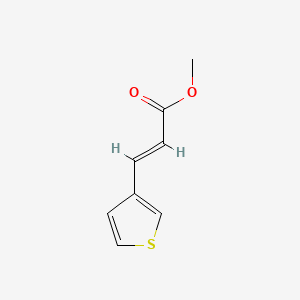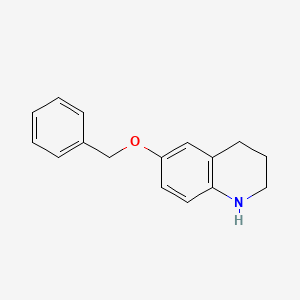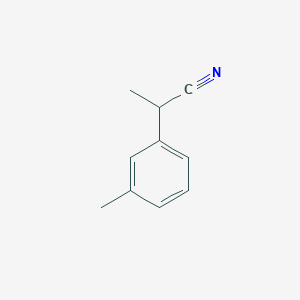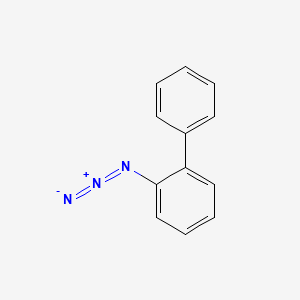
2-Azidobiphenyl
説明
2-Azidobiphenyl is an organic compound with the molecular formula C12H9N3 . It is used in various chemical reactions and has been studied in the context of synthesizing other compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One approach involves the use of 2′-amino precursors by diazotransfer reaction . Another method involves the photolysis of this compound with the help of a conventional UV-lamp, which has been used for the synthesis of carbazole .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H9N3 . The exact structure can be analyzed using X-ray techniques .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it can undergo in situ thermocyclization to give 9H-carbazole-2,7-dicarboxylic acid . It can also be used in the synthesis of 4-aminobiphenyl .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .科学的研究の応用
Antimicrobial Properties : 2-Azidobiphenyl derivatives, such as 2-hydroxydiphenyl ethers, have been found to exhibit broad-spectrum antibacterial properties. They target the FabI component of the fatty acid synthase system in bacteria, effectively inhibiting fatty acid synthesis both in vivo and in vitro. These compounds contradict the previous view that they disrupt membranes directly, suggesting a more specific mode of action. This discovery is significant as it indicates the potential of these compounds to select for resistant bacterial populations due to their widespread use (Heath et al., 1998).
Photoreactivity and Formation of Arylnitrene : Research on the crystal structures of arylazides, including this compound, has shown that upon UV irradiation at low temperatures, these compounds undergo a transformation. In the case of this compound, about 20% of the molecules convert to triplet 2-biphenylnitrene and dinitrogen molecules. This finding is crucial for understanding the photoreactivity of these compounds and their potential applications in photochemical processes (Takayama et al., 2010).
Synthesis of Carbazoles in Aqueous Solution : A novel protocol using 2-azidobiphenyls has been developed for the synthesis of carbazoles, an important class of organic compounds. This method utilizes visible light in an aqueous solution, marking a significant advancement in green chemistry. It has potential applications in biochemistry due to its effectiveness in synthesizing various bioactive natural alkaloids with nitrogen as the sole byproduct (Yang et al., 2018).
Drug Immobilization on Dressing Foam : Azidophenyl alginate, derived from this compound, has been developed for use in dressing foam with drug immobilization capabilities. This study confirms the biocompatibility and effective drug release properties of Az-alginate, indicating its potential application in medical dressings (Kim et al., 2017).
Chemical Biology and RNA Modification : Azides, such as those derived from this compound, are used as bioorthogonal reporter moieties for site-specific labeling and functionalization of RNA. This application is crucial for probing RNA biology, as it enables the synthesis of azido-modified nucleic acids. The method is efficient for preparing RNA with internal 2′-azido modifications, paving the way for biotechnological applications, particularly in siRNA technologies (Moreno et al., 2022).
特性
IUPAC Name |
1-azido-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-15-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMDYYHOXIUBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226886 | |
| Record name | 1,1'-Biphenyl, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7599-23-7 | |
| Record name | 1,1'-Biphenyl, 2-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azidobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B3386732.png)

![3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3386747.png)
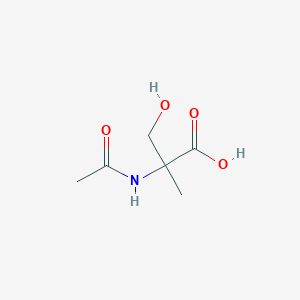

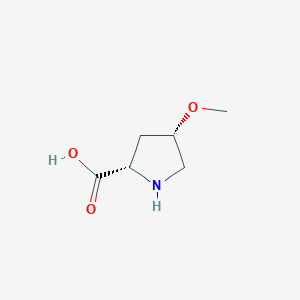
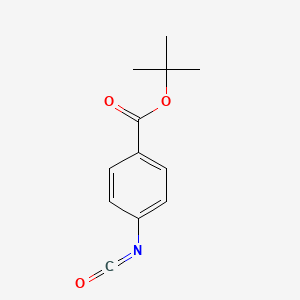

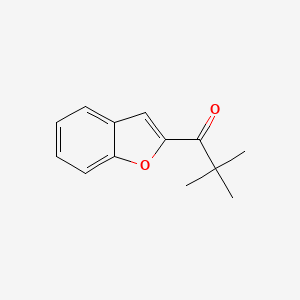
![Benzo[d]isothiazol-5-ol](/img/structure/B3386769.png)
